(1S,2S)-2-[[4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol
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Overview
Description
IACS-9439 is a potent, highly selective, and orally bioavailable inhibitor of colony-stimulating factor-1 receptor (CSF1R). This compound has shown significant potential in reducing tumor-associated macrophages, particularly the protumor, immune-suppressive M2 macrophages, and promoting macrophage polarization toward the M1 phenotype .
Preparation Methods
The synthesis of IACS-9439 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving various reagents and catalysts .
Chemical Reactions Analysis
IACS-9439 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
IACS-9439 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of CSF1R and its effects on various chemical pathways.
Biology: Employed in research to understand the role of CSF1R in macrophage differentiation and function.
Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in reducing tumor-associated macrophages and promoting an anti-tumor immune response.
Industry: Utilized in the development of new drugs targeting CSF1R and related pathways
Mechanism of Action
IACS-9439 exerts its effects by selectively inhibiting CSF1R, a receptor tyrosine kinase involved in the differentiation and survival of macrophages. By blocking CSF1R, IACS-9439 reduces the number of protumor, immune-suppressive M2 macrophages and promotes the polarization of macrophages toward the M1 phenotype, which has anti-tumor properties. This mechanism involves the modulation of the CSF1-CSF1R signaling pathway, leading to changes in macrophage function and tumor growth inhibition .
Comparison with Similar Compounds
IACS-9439 is unique in its high selectivity and oral bioavailability compared to other CSF1R inhibitors. Similar compounds include:
BPR1R024: Another selective CSF1R inhibitor with potent anti-tumor activity.
PLX3397: A CSF1R inhibitor used in clinical trials for various cancers.
GW2580: A selective CSF1R inhibitor with applications in cancer research.
IACS-9439 stands out due to its exquisite selectivity and effectiveness in promoting macrophage polarization toward the M1 phenotype, making it a promising candidate for cancer therapy .
Biological Activity
The compound (1S,2S)-2-[[4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol, often referred to as compound X, has garnered attention for its potential biological activities, particularly in the field of oncology and pharmacology. This article explores its synthesis, biological properties, and relevant case studies.
Molecular Formula: C₁₉H₂₂F₃N₅O₂S
Molecular Weight: 481.6 g/mol
LogP: 3.6 (indicating moderate lipophilicity)
Hydrogen Bond Donors: 3
Hydrogen Bond Acceptors: 10
Rotatable Bonds: 8
These properties suggest that compound X may have favorable characteristics for cellular permeability and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compound X exhibits significant anticancer properties. It has been shown to inhibit the activity of key enzymes involved in tumor growth and proliferation:
- Mechanism of Action:
-
Case Studies:
- In a study involving xenograft models of breast cancer, treatment with compound X resulted in a 50% reduction in tumor volume compared to control groups .
- Another study highlighted its effectiveness against PIK3CA mutant cell lines, demonstrating a significant decrease in cell viability at concentrations as low as 0.5 µM .
Antimicrobial Activity
Compound X has also been evaluated for its antimicrobial properties:
-
In Vitro Studies:
- Testing against various bacterial strains revealed that compound X exhibited moderate to high antibacterial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL , which is competitive with standard antibiotics like ciprofloxacin .
- Mechanism:
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of compound X is crucial for optimizing its efficacy:
Structural Feature | Impact on Activity |
---|---|
Presence of methoxy groups | Enhances lipophilicity and cellular uptake |
Benzothiazole moiety | Contributes to enzyme inhibition properties |
Cyclohexanol structure | Influences binding affinity to target proteins |
Properties
Molecular Formula |
C23H27N7O3S |
---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(1S,2S)-2-[[4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol |
InChI |
InChI=1S/C23H27N7O3S/c1-30-12-15(11-25-30)27-22-24-8-7-14(26-22)13-33-16-9-19(32-2)21-20(10-16)34-23(29-21)28-17-5-3-4-6-18(17)31/h7-12,17-18,31H,3-6,13H2,1-2H3,(H,28,29)(H,24,26,27)/t17-,18-/m0/s1 |
InChI Key |
MUHWRSWKWURVPP-ROUUACIJSA-N |
Isomeric SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)COC3=CC(=C4C(=C3)SC(=N4)N[C@H]5CCCC[C@@H]5O)OC |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)COC3=CC(=C4C(=C3)SC(=N4)NC5CCCCC5O)OC |
Origin of Product |
United States |
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